A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone
A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone
Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral synthon widely employed in organic synthesis and medicinal chemistry. As a protected derivative of D-erythronolactone, its unique structure, featuring a lactone ring and a rigid isopropylidene group, allows for stereoselective reactions, making it an invaluable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. It has been utilized as a starting material for the synthesis of natural products like steroidal hormones, terpenoids, leukotrienes, and pyrrolizidine (B1209537) alkaloids.[3][4] Recent research has also focused on its potential in developing new antiviral and anticancer agents.[3]
Core Properties
The fundamental properties of 2,3-O-Isopropylidene-D-erythronolactone are summarized below. These data are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies.
Chemical and Physical Data
The compound is typically a white to off-white crystalline solid.[1][3] It has low solubility in water but is soluble in many organic solvents, including acetone (B3395972), chloroform, and ethanol.[3]
| Property | Value | Citations |
| CAS Number | 25581-41-3 | [1][3][5] |
| Molecular Formula | C₇H₁₀O₄ | [1][2][3][5] |
| Molecular Weight | 158.15 g/mol | [1][3][5][6] |
| IUPAC Name | (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][3][4]dioxol-4-one | [3][6] |
| Appearance | White to off-white crystalline solid/powder | [1][3][7] |
| Melting Point | 67-69 °C | [1][5][8][9] |
| Optical Rotation | [α]²⁰/D approx. -114° to -124° (c=1-2 in H₂O) | [1][5][10] |
| Solubility | Low in water; Soluble in ethanol, chloroform, acetone | [3] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.
| Spectroscopy | Data | Citations |
| ¹H NMR | (100 MHz, CDCl₃) δ: 4.89 (dt, 1H), 4.75 (d, 1H), 4.42 (d, 2H), 1.46 (s, 3H), 1.37 (s, 3H) | [4] |
| IR | (CHCl₃) cm⁻¹: 1786 (C=O, γ-lactone) | [4] |
Synthesis and Applications
2,3-O-Isopropylidene-D-erythronolactone is a crucial intermediate, valued for its ability to introduce chirality into target molecules. Its synthesis is well-established, and its applications are diverse.
Synthetic Workflow
The most common synthesis involves the acid-catalyzed protection of D-erythronolactone, which can be generated from the oxidative cleavage of erythorbic acid (D-isoascorbic acid).[4][11] This process is efficient and can be performed on a large scale.[4]
Caption: Synthetic pathway from Erythorbic Acid to the target lactone.
Role as a Chiral Precursor
This lactone serves as a foundational chiral building block. The protected diol allows for selective manipulation of the lactone functionality, which can be reduced to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) with reagents like diisobutylaluminum hydride (DIBAL-H).[4][12] This opens pathways to a wide array of complex molecules.
Caption: Diverse molecular classes synthesized from the title compound.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.
Protocol 1: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone
This procedure details the acid-catalyzed protection of D-erythrono-γ-lactone.[4][12]
-
Materials:
-
D-erythrono-γ-lactone
-
Acetone (anhydrous)
-
2,2-dimethoxypropane (B42991) (2,2-DMP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous ether
-
Hexanes
-
Nitrogen gas supply
-
-
Procedure:
-
A mixture of D-erythrono-γ-lactone (0.20 mol), 2,2-dimethoxypropane (0.61 mol), and 500 mL of acetone is stirred at room temperature in a flask.[12]
-
p-Toluenesulfonic acid monohydrate (2.2 mmol) is added to the stirred mixture.[12]
-
The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.[4][12]
-
In a separate flask, a solution of anhydrous ether (500 mL) and triethylamine (0.44 mol) is prepared and cooled to 5°C in an ice bath.[4]
-
The reaction mixture from step 3 is decanted into the cold triethylamine solution to quench the acid catalyst.[4]
-
-
Work-up and Purification:
-
The quenched mixture is filtered, and the filtrate is concentrated using a rotary evaporator.[4]
-
The resulting residue is dissolved in 250 mL of ether and filtered through a pad of silica (B1680970) gel to remove polar impurities.[4]
-
The ether is removed under reduced pressure, and the resulting solid is treated with 225 mL of hexanes to induce precipitation.[4]
-
The mixture is refrigerated at 0°C for at least 3.5 hours to maximize crystallization.[4][12]
-
The product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield 2,3-O-isopropylidene-D-erythronolactone as a white solid.[4][12]
-
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)
The lactone can be readily reduced to the corresponding hemiacetal (lactol), a valuable intermediate.[4]
-
Materials:
-
2,3-O-Isopropylidene-D-erythronolactone
-
Anhydrous solvent (e.g., Toluene or THF)
-
Diisobutylaluminum hydride (DIBAL-H, solution in a suitable solvent)
-
Nitrogen gas supply
-
-
Procedure:
-
A solution of the lactone in an anhydrous solvent is prepared in a flame-dried flask under a nitrogen atmosphere.
-
The solution is cooled to -78°C using a dry ice/acetone bath.[12]
-
A solution of DIBAL-H is added dropwise to the stirred lactone solution, maintaining the low temperature.[12] The reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by water or Rochelle's salt solution) at -78°C.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude lactol, which can be used directly or purified further.[12]
-
Biological Activity and Applications
Beyond its role as a synthon, 2,3-O-Isopropylidene-D-erythronolactone and its derivatives have shown potential biological activities.
-
Antimicrobial and Antitumor Properties: Studies have indicated that the compound possesses anti-inflammatory, antiviral, antitumor, and antifungal properties.[3] Its carbon chain has been suggested as essential for its activity against tuberculosis, potentially by binding to the adenosine (B11128) receptor in the bacterial cell membrane.[3][13]
-
Drug Development: It is a key starting material in the synthesis of various pharmaceutical agents.[1][7] For instance, it was used to synthesize pyrimidine-2,4-diamines as potential selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis.[14] Its rigid, chiral structure makes it an ideal scaffold for designing new drugs targeting metabolic pathways.[1]
Analytical and Safety Information
-
Analytical Methods: The identity and purity of the compound are typically confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification and purity assessment.[3]
-
Safety and Handling: The compound is a combustible solid.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[9] If dust is generated, a dust mask (e.g., N95) is recommended.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] According to available safety data, it is not classified as a carcinogen.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 25581-41-3: (-)-2,3-O-isopropylidene-D-erythrono-lacto… [cymitquimica.com]
- 3. glycodepot.com [glycodepot.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (-)-2,3-O-Isopropylidene- D -erythronolactone 98 25581-41-3 [sigmaaldrich.com]
- 6. 2,3-O-Isopropylidene-D-erythronolactone | C7H10O4 | CID 386843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 2,3-O-ISOPROPYLIDENE-D-ERYTHRONOLACTONE | 25581-41-3 [chemicalbook.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. lgcstandards.com [lgcstandards.com]
- 11. repositorium.uminho.pt [repositorium.uminho.pt]
- 12. benchchem.com [benchchem.com]
- 13. biosynth.com [biosynth.com]
- 14. researchgate.net [researchgate.net]
- 15. tcichemicals.com [tcichemicals.com]
